molecular formula C9H15NO2 B2407203 2-Piperidin-3-ylcyclopropane-1-carboxylic acid CAS No. 1780635-23-5

2-Piperidin-3-ylcyclopropane-1-carboxylic acid

Cat. No.: B2407203
CAS No.: 1780635-23-5
M. Wt: 169.224
InChI Key: CKPYIKYZFNAEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidin-3-ylcyclopropane-1-carboxylic acid is a compound that features a piperidine ring attached to a cyclopropane carboxylic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The unique structure of this compound makes it an interesting subject for research in synthetic organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-3-ylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable piperidine derivative. One common method is the reaction of piperidine with cyclopropane carboxylic acid under acidic or basic conditions . The reaction can be catalyzed by various reagents, including transition metals and organocatalysts, to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-3-ylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclopropane ketones, while reduction can produce cyclopropane alcohols .

Mechanism of Action

The mechanism of action of 2-Piperidin-3-ylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways . The cyclopropane moiety can enhance binding affinity and selectivity by providing a rigid and constrained structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperidin-3-ylcyclopropane-1-carboxylic acid is unique due to the combination of a piperidine ring and a cyclopropane carboxylic acid moiety. This structure provides distinct chemical and biological properties, making it valuable for research and development in various fields .

Properties

IUPAC Name

2-piperidin-3-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-4-7(8)6-2-1-3-10-5-6/h6-8,10H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPYIKYZFNAEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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